molecular formula C20H24N2O3 B12622008 Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate CAS No. 918480-83-8

Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate

Cat. No.: B12622008
CAS No.: 918480-83-8
M. Wt: 340.4 g/mol
InChI Key: GCSSZZVRHQBJGR-UHFFFAOYSA-N
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Description

Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate is a synthetic piperazine derivative offered for research and development purposes. Piperazine-based compounds are of significant interest in medicinal chemistry and pharmacology due to their versatile binding properties and potential interactions with various biological targets. Piperazines are frequently explored as key structural motifs in the design of ligands for central nervous system (CNS) targets. Related compounds have been investigated for their activity as serotonin receptor antagonists, particularly at the 5-HT 1D subtype, suggesting potential research applications in studying conditions like anxiety, depression, and migraine . Other piperazine derivatives are evaluated as muscarinic receptor 4 (M4) antagonists for treating neurological diseases or as multifunctional ligands targeting enzymes like acetylcholinesterase (AChE) and the serotonin transporter (SERT) for complex disorders such as Alzheimer's disease . The specific phenoxyethyl and benzylcarboxylate substituents on this piperazine core are likely to influence its physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or to develop novel pharmacophores. This compound is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918480-83-8

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate

InChI

InChI=1S/C20H24N2O3/c23-20(25-17-18-7-3-1-4-8-18)22-13-11-21(12-14-22)15-16-24-19-9-5-2-6-10-19/h1-10H,11-17H2

InChI Key

GCSSZZVRHQBJGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Method 1: Reaction with 2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate

  • Reactants :
    • Benzyl piperazine-1-carboxylate
    • 2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate
    • Potassium carbonate
  • Solvent : N,N-dimethylformamide (DMF)
  • Conditions : Stirring at 80°C overnight
  • Yield : Approximately 60%

This method involves the nucleophilic substitution of the sulfonate group by the benzyl piperazine derivative, leading to the formation of the desired product. The crude product was extracted using ethyl acetate and further purified through drying and concentration under reduced pressure.

Method 2: Coupling with Brominated Alkyl Chain

  • Reactants :
    • Benzyl piperazine-1-carboxylate
    • 4-bromo-2-methylbutan-2-ol
    • Potassium carbonate
  • Solvent : N,N-dimethylformamide (DMF)
  • Conditions : Reaction at room temperature for up to 60 hours
  • Yield : Approximately 52.7%

In this method, the brominated alkyl chain acts as an electrophile that reacts with the nucleophilic piperazine derivative. The reaction mixture was subsequently diluted with ethyl acetate and washed to isolate the product.

Method 3: Use of Tetra-n-butylammonium Iodide

  • Reactants :
    • Benzyl piperazine-1-carboxylate
    • Tetra-n-butylammonium iodide
    • Potassium carbonate
  • Solvent : 1,4-Dioxane
  • Conditions : Heating at 100°C for one hour
  • Yield : Approximately 60%

This method utilizes tetra-n-butylammonium iodide as a phase transfer catalyst to facilitate the reaction between benzyl piperazine and an appropriate electrophile in a dioxane medium.

The synthesized compounds were characterized using several analytical techniques:

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy was used to confirm the structure of Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate. Key peaks observed in the NMR spectrum include:

  • Aromatic protons around δ 7.39–7.29 ppm
  • Methine protons around δ 5.13 ppm
  • Aliphatic protons in various ranges depending on their environment

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis provided molecular weight confirmation and purity assessment of the synthesized compound, ensuring that it aligns with expected values.

Thin Layer Chromatography (TLC)

TLC was employed during reactions to monitor progress and determine when reactions were complete by comparing Rf values against standards.

Method Reactants Solvent Temperature Time Yield
Method 1 Benzyl piperazine + Sulfonate DMF 80°C Overnight ~60%
Method 2 Benzyl piperazine + Bromide DMF RT Up to 60h ~52.7%
Method 3 Benzyl piperazine + Iodide Dioxane 100°C 1h ~60%

The preparation of this compound can be accomplished through various synthetic routes, each offering different yields and conditions. The choice of method depends on the availability of reactants and desired purity levels for subsequent applications in medicinal chemistry.

Chemical Reactions Analysis

Derivatization via Amide Coupling

The benzyl carbamate group enables further functionalization. For instance:

  • T3P-mediated coupling with amines (e.g., 3-(trifluoromethoxy)aniline) generates amide derivatives (e.g., 50 in Scheme 8 of ).

  • Deprotection : Hydrogenolysis or acidic cleavage (e.g., TFA) removes the benzyl group, exposing the piperazine nitrogen for alkylation/sulfonylation (e.g., compound 51 ) .

Derivatization Type Reagents Application
Amide formationT3P, DIPEA, DCMAnticancer agents
SulfonylationBenzoyl chloride, triethylamineEnzyme inhibitors

Protective Group Strategy

The benzyloxycarbonyl (Cbz) group serves as a temporary protecting group:

  • Advantages : Stable under basic/neutral conditions, selectively removable via hydrogenolysis .

  • Example : Benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (CAS 14000-67-0) is a related intermediate used in peptide synthesis .

Mechanistic Insights

  • Nucleophilic Attack : The phenoxyethyl group is introduced via S<sub>N</sub>2 displacement at the α-carbon of DABCO-derived quaternary salts (Scheme 3 in ).

  • Regioselectivity : Governed by HSAB theory—hard nucleophiles (e.g., methoxide) favor N-alkylation, while soft nucleophiles (e.g., thiophenols) target C–S bond formation .

Key Challenges

  • Competing Reactions : Alkylation vs. ring-opening pathways require precise control of temperature and electrophile hardness .

  • Scale-up Issues : High-temperature reactions in PEG/diglyme demand specialized equipment .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate. These compounds have been designed to target specific pathways involved in cancer cell proliferation. For instance, a study demonstrated that certain piperazine derivatives exhibited significant inhibition of cancer cell lines, showing promise as potential anticancer agents through mechanisms involving apoptosis and cell cycle arrest .

Neuropharmacological Effects

This compound has been investigated for its effects on the central nervous system. Research indicates that piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. Compounds similar to this compound have shown efficacy in preclinical models for anxiety disorders by acting as modulators of fatty acid amide hydrolase (FAAH), which is involved in the endocannabinoid system .

Synthesis of Piperazine Derivatives

The synthesis of this compound often involves nucleophilic substitution reactions where various electrophiles react with piperazine derivatives. Recent advancements have employed DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst to facilitate the synthesis of related compounds with high yields . This method allows for the efficient production of piperazine derivatives which can be further modified for enhanced biological activity.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial in optimizing the pharmacological properties of piperazine derivatives. By systematically altering substituents on the benzyl and phenoxy groups, researchers can identify compounds with improved potency and selectivity against various biological targets, including enzymes involved in cancer progression and neurotransmitter receptors .

Case Study: Anticancer Screening

In a recent study, a series of piperazine derivatives were screened against multiple cancer cell lines, including A549 (lung cancer) and COLO-205 (colon cancer). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential as lead compounds for further development .

Case Study: Neuropharmacological Research

Another investigation focused on the anxiolytic effects of piperazine derivatives similar to this compound. The study utilized behavioral assays in animal models to assess anxiety levels post-administration of these compounds, revealing significant reductions in anxiety-like behaviors, thereby supporting their therapeutic potential .

Mechanism of Action

The mechanism of action of Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The benzyl and phenoxyethyl groups enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. This compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents at Piperazine 4-Position Molecular Formula Key Properties/Applications Reference
Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate 2-Phenoxyethyl C₂₀H₂₂N₂O₃ Hypothesized CNS activity (structural analogy) N/A
Benzyl piperazine-1-carboxylate None (unsubstituted) C₁₂H₁₆N₂O₂ Intermediate in drug synthesis
Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate 2-Aminoethyl C₁₄H₂₁N₃O₂ Enhanced water solubility
4-Methylbenzyl piperazine-1-carboxylate Methylbenzyl C₁₃H₁₈N₂O₂ Improved metabolic stability
Benzyl 4-(pivaloyloxy)piperazine-1-carboxylate Pivaloyloxy C₁₇H₂₄N₂O₄ Prodrug potential

Key Observations :

  • Substituent Effects: The 2-phenoxyethyl group in the target compound introduces both lipophilicity (due to the phenyl ring) and flexibility (via the ethyl chain), which may enhance blood-brain barrier penetration compared to unsubstituted analogues like benzyl piperazine-1-carboxylate . In contrast, the 2-aminoethyl substituent in increases hydrophilicity, favoring aqueous solubility.
  • Synthetic Complexity : Compounds with bulkier substituents (e.g., pivaloyloxy in ) often require multi-step protection/deprotection strategies, whereas simpler derivatives (e.g., methylbenzyl in ) are synthesized via direct alkylation.

Key Findings :

  • Target Selectivity: The 2-phenoxyethyl group may confer selectivity toward protein-RNA interactions (e.g., LIN28/let-7) similar to benzyl piperazine-carboxylates with chromanone substituents . In contrast, diphenoxyphosphoryl derivatives in exhibit potent protease inhibition, highlighting the role of electronegative substituents in enzyme targeting.
  • Receptor Affinity: Aryl-substituted piperazines (e.g., trifluoromethylphenyl in ) show nanomolar affinity for serotonin receptors, whereas the target compound’s phenoxyethyl chain likely shifts activity toward non-receptor pathways.

Biological Activity

Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound can be synthesized through various chemical reactions including oxidation, reduction, and substitution. The compound features a piperazine ring which is known for its ability to interact with various biological targets.

Key Reactions in Synthesis

Reaction Type Reagents Conditions Products
OxidationPotassium permanganateAcidic mediumCarboxylic acids or ketones
ReductionLithium aluminum hydrideAnhydrous etherAlcohols or amines
SubstitutionSodium hydride in DMF-Substituted piperazine derivatives

Biological Activities

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. Research indicates that the compound's structure significantly contributes to its biological efficacy.

Antimicrobial Activity

Studies have shown that derivatives of piperazine compounds exhibit antimicrobial properties. This compound has been evaluated for its activity against various pathogens:

  • Acinetobacter baumannii : Exhibited significant inhibition with MIC values lower than 1 μg/mL.
  • Pseudomonas aeruginosa : Demonstrated moderate activity with MIC values around 8 μg/mL.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The piperazine ring can modulate the activity of enzymes and receptors:

  • Cell Penetration : The benzyl and phenoxyethyl groups enhance the compound's ability to penetrate cell membranes.
  • Pathway Modulation : The compound may inhibit or activate specific signaling pathways, impacting cellular functions such as apoptosis and proliferation.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on various cancer cell lines. The results indicated:

  • MCF-7 Breast Cancer Cells : IC50 = 11.35 μM
  • HT-29 Colon Cancer Cells : IC50 = 9.24 μM

Mechanistic studies revealed that the compound induced apoptosis by upregulating pro-apoptotic proteins (BAX) and downregulating anti-apoptotic proteins (BCL-2) .

Case Study 2: Neuroprotective Effects

Research has highlighted the neuroprotective potential of compounds containing the phenoxy group. This compound was shown to have high affinity for sigma receptors, which are implicated in neuroprotection and cognitive enhancement .

Q & A

Q. What are the key synthetic methodologies for preparing Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate and structurally related piperazine derivatives?

Synthesis typically involves coupling reactions between functionalized piperazine intermediates and phenoxyethyl or benzyl electrophiles. For example:

  • Stepwise functionalization : Piperazine rings are often pre-functionalized with tert-butyl or benzyl carbamate protecting groups (e.g., tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate) to enable regioselective coupling with phenoxyethyl groups via reductive amination or nucleophilic substitution .
  • Catalytic methods : Iridium-catalyzed enantioselective amination has been used to install allyl or cyclopropyl groups on piperazine scaffolds, achieving up to 98% yield and 94% enantiomeric excess (ee) under optimized conditions (50°C in DMF with chiral ligands) .
  • Purification : Flash column chromatography (SiO₂, heptane/ethyl acetate gradients) and NMR-guided analysis (e.g., monitoring tert-butyl or benzyloxycarbonyl proton signals at δ 1.4–1.5 ppm or δ 5.1–5.2 ppm) ensure product purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Key signals include the benzyloxycarbonyl group (δ 5.1–5.2 ppm for CH₂Ph, δ 7.3–7.5 ppm for aromatic protons) and piperazine ring protons (δ 2.5–3.5 ppm). Splitting patterns confirm substitution patterns (e.g., coupling constants for axial/equatorial protons) .
  • HRMS/ESI-MS : Validates molecular ion peaks (e.g., [M+H]+ for C₂₁H₂₅N₂O₃ at m/z 365.1865) and detects side products like trifluoroacetate salts in deprotected intermediates .
  • Chiral analysis : Supercritical fluid chromatography (SFC) with polysaccharide-based columns resolves enantiomers, critical for evaluating enantioselective synthesis .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of piperazine functionalization in derivatives like this compound?

  • Steric hindrance : Bulky substituents (e.g., tert-butyl carbamate) direct electrophilic attacks to less hindered nitrogen atoms. For example, tert-butyl groups in tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate favor coupling at the secondary amine .
  • Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) on aromatic rings increase the electrophilicity of adjacent carbons, enhancing reactivity in SNAr or Ullmann-type couplings. This is observed in derivatives like Benzyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate, synthesized in 73% yield via benzyl chloroformate coupling .

Q. What strategies address low yields (<10%) in multi-step syntheses of complex piperazine derivatives?

  • Intermediate stability : Use of trifluoroacetate salts (e.g., Benzyl ((diphenoxyphosphoryl)(4-(piperazin-1-yl)phenyl)methyl)carbamate 2,2,2-trifluoroacetate) improves solubility and reduces degradation during purification .
  • Optimized reaction conditions : Elevated temperatures (50–80°C) in polar aprotic solvents (DMF, DCM) and catalytic base (DIPEA) enhance coupling efficiency for sterically hindered intermediates, as seen in the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (47% yield after HPLC purification) .

Q. How can structural modifications to the phenoxyethyl or benzyl groups modulate biological activity in piperazine-based inhibitors?

  • Enzyme inhibition : Introduction of electron-deficient aromatic rings (e.g., 3,5-dichlorophenyl) in derivatives like (3,5-Dichlorophenyl)methyl 4-(azetidin-3-yl)piperazine-1-carboxylate enhances binding to hydrophobic pockets in enzymes such as autotaxin (IC₅₀ < 1 µM) .
  • Bioisosteric replacement : Replacing benzyl with hexafluoroisopropyl groups (e.g., ABX-1431, a monoacylglycerol lipase inhibitor) improves metabolic stability and CNS penetration, as demonstrated in rodent brain homogenate assays .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported yields for similar piperazine derivatives?

  • Case study : Benzyl ((4-(dimethylamino)naphthalen-1-yl)(diphenoxyphosphoryl)methyl)carbamate (97) was synthesized in 4% yield , while structurally analogous compounds achieved >50% yields under similar conditions. Potential factors include:
    • Impurity profiles : LC-MS or TLC (Rf = 0.22–0.42 in heptane/ethyl acetate) can identify unreacted starting materials or side products .
    • Catalyst loading : Adjusting iridium catalyst concentrations (0.5–5 mol%) and reaction times (12–48 hrs) may improve efficiency .

Methodological Best Practices

Q. What protocols ensure reproducibility in enantioselective syntheses of chiral piperazine derivatives?

  • Catalyst selection : Chiral iridium complexes (e.g., [Ir(cod)Cl]₂ with phosphoramidite ligands) provide consistent enantioselectivity (>90% ee) for allylic aminations .
  • Inert atmosphere : Conduct reactions under argon or nitrogen to prevent oxidation of sensitive intermediates like tert-butyl carbamates .

Q. How can computational tools aid in the design of piperazine-based therapeutics?

  • Docking studies : Molecular dynamics simulations predict binding poses of derivatives (e.g., LIN28–let-7 inhibitors) to RNA-binding pockets, guiding rational modifications to the phenoxyethyl side chain .
  • ADMET profiling : Tools like SwissADME estimate logP (2.5–3.5 for optimal permeability) and topological polar surface area (TPSA < 90 Ų) to prioritize compounds with drug-like properties .

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